2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one
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Overview
Description
2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one is an organic compound with the molecular formula C11H15NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a dimethylamino group, and a phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitroethane, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Dimethylamino)phenyl)propan-1-one
- 3-(Dimethylamino)-1-phenyl-1-propanol
- 3-(4-(Dimethylamino)phenyl)-1-(2-thienyl)-2-propen-1-one
Uniqueness
2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one is unique due to the presence of both an amino group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-1-[4-(dimethylamino)phenyl]propan-1-one |
InChI |
InChI=1S/C11H16N2O/c1-8(12)11(14)9-4-6-10(7-5-9)13(2)3/h4-8H,12H2,1-3H3 |
InChI Key |
ATCORILXICTSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)N(C)C)N |
Origin of Product |
United States |
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